molecular formula C12H12N4O2 B1458240 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide CAS No. 1638612-78-8

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide

Cat. No.: B1458240
CAS No.: 1638612-78-8
M. Wt: 244.25 g/mol
InChI Key: IKUIRBDYAXGIRJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridazine ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyridazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles, such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyridazines, hydrazones, and oxo derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.

    Biology: The compound exhibits biological activity, making it a candidate for the development of new pharmaceuticals, particularly as antimicrobial, anticancer, and anti-inflammatory agents.

    Medicine: Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide can be compared to other pyridazine derivatives, such as:

    1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbohydrazide, which may alter its reactivity and biological activity.

    1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-thiosemicarbazide: Contains a thiosemicarbazide group, which can enhance its antimicrobial properties.

    1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-amine: Features an amine group, potentially increasing its solubility and reactivity in certain chemical reactions.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C19H17N3O2
  • Molecular Weight : 319.4 g/mol
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound generally involves the following steps:

  • Condensation Reaction : The compound is synthesized through the condensation of 2-methylphenylhydrazine with 4-methylbenzoyl chloride, forming an intermediate hydrazone.
  • Cyclization : The intermediate undergoes cyclization under acidic conditions, often using solvents like ethanol or acetic acid to yield the desired pyridazine derivative.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes key findings related to its antimicrobial activity:

Study Pathogen Tested Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of biofilm formation
Various Gram-positive and Gram-negative bacteriaVaries by compound; some >0.5 μg/mLKinase inhibition predicted
Fungal speciesNot specifiedPotential enzyme inhibition

The compound has shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that the compound may also possess anticancer activity. For instance:

  • Cell Line Studies : In vitro studies suggest that certain derivatives can inhibit cancer cell proliferation, although specific IC50 values need further elucidation.
  • Mechanisms : Proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results highlighted significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong antibacterial properties .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this compound in various cell lines. The study found that certain derivatives led to a marked decrease in cell viability, supporting the hypothesis that these compounds could serve as leads for new cancer therapies .

Properties

IUPAC Name

1-(4-methylphenyl)-4-oxopyridazine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)16-7-6-10(17)11(15-16)12(18)14-13/h2-7H,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUIRBDYAXGIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139970
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-78-8
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 1,4-dihydro-1-(4-methylphenyl)-4-oxo-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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